molecular formula C8H16S2 B12911237 Cyclohexane, 1,1-bis(methylthio)- CAS No. 4479-55-4

Cyclohexane, 1,1-bis(methylthio)-

Cat. No.: B12911237
CAS No.: 4479-55-4
M. Wt: 176.3 g/mol
InChI Key: SXRHZLNFOSWJFH-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1-bis(methylthio)- is an organic compound with the molecular formula C8H16S2. It is characterized by the presence of a cyclohexane ring substituted with two methylthio groups at the 1-position. This compound is also known by its IUPAC name, 1,1-bis(methylsulfanyl)cyclohexane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, 1,1-bis(methylthio)- can be synthesized through the reaction of cyclohexanone with dimethyl disulfide in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of cyclohexane, 1,1-bis(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1-bis(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexane, 1,1-bis(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane, 1,1-bis(methylthio)- involves its interaction with molecular targets through its methylthio groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1,1-bis(ethylthio)
  • Cyclohexane, 1,1-bis(propylthio)
  • Cyclohexane, 1,1-bis(butylthio)

Uniqueness

Cyclohexane, 1,1-bis(methylthio)- is unique due to its specific substitution pattern and the presence of two methylthio groups. This structural feature imparts distinct chemical properties and reactivity compared to its analogs with different alkylthio groups .

Properties

CAS No.

4479-55-4

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)cyclohexane

InChI

InChI=1S/C8H16S2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

SXRHZLNFOSWJFH-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCCC1)SC

Origin of Product

United States

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